molecular formula C7H14N2O B2640887 2-(Cyclopentylamino)acetamide CAS No. 192811-47-5

2-(Cyclopentylamino)acetamide

Numéro de catalogue B2640887
Numéro CAS: 192811-47-5
Poids moléculaire: 142.202
Clé InChI: JTBBPRCNRPLJRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2-(Cyclopentylamino)acetamide” is a chemical compound with the molecular formula C7H14N2O . It is used for research purposes . The hydrochloride form of this compound has a molecular weight of 178.66 .


Synthesis Analysis

The synthesis of cyanoacetamides, a class of compounds to which 2-(Cyclopentylamino)acetamide belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of 2-(Cyclopentylamino)acetamide is represented by the InChI code: 1S/C7H14N2O.ClH/c8-7(10)5-9-6-3-1-2-4-6;/h6,9H,1-5H2,(H2,8,10);1H . The molecular weight of the compound is 142.2 .


Physical And Chemical Properties Analysis

2-(Cyclopentylamino)acetamide is a powder at room temperature . The predicted melting point is 96.80°C, and the predicted boiling point is approximately 299.1°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 and a predicted refractive index of n20D 1.50 .

Applications De Recherche Scientifique

Crystal and Molecular Structure Studies

The crystal and molecular structure of similar compounds to 2-(Cyclopentylamino)acetamide has been a subject of study. For instance, the structure of 2‐(N‐nitrosomethylamino)acetamide was analyzed, revealing insights into hydrogen bonds and molecular sheets formation (Templeton, Templeton, & Zalkin, 1973).

Mechanism of Action in Medicinal Chemistry

Research on the mechanism of action of acetaminophen, a compound related to 2-(Cyclopentylamino)acetamide, has provided insights into how these types of compounds work at the molecular level. Acetaminophen's weak inhibition of cyclooxygenase enzymes is notable, and studies suggest it may act on a yet unidentified form of these enzymes (Botting, 2000).

Cyclopalladation Reactions

The cyclopalladation of anilines and acetamides, including structures similar to 2-(Cyclopentylamino)acetamide, has been studied. This process is critical in creating metal complexes that are valuable in various chemical reactions and potential medicinal applications (Mossi, Klaus, & Rys, 1992).

Conversion and Metabolism Studies

Studies on the conversion of acetaminophen into bioactive compounds have provided insights into how 2-(Cyclopentylamino)acetamide-like compounds are metabolized in the body, contributing to understanding their pharmacokinetics and dynamics (Högestätt et al., 2005).

Synthesis and Characterization

Research on synthesizing and characterizing new 2-(alkylamino)acetamides has contributed significantly to understanding the chemical properties and potential applications of compounds like 2-(Cyclopentylamino)acetamide. These studies offer insights into the structural elements and reactivity of such compounds (Mancilla et al., 2003).

Antitubercular Activity

Some derivatives of 2-(Cyclopentylamino)acetamide have shown promising results in fighting tuberculosis. Studies on 2-(quinoline-4-yloxy)acetamides, for instance, have revealed their potential as potent antitubercular agents (Borsoi et al., 2022).

Dibromohydration Reactions

The dibromohydration of N-(2-alkynylaryl)acetamide, a reaction that involves compounds structurally related to 2-(Cyclopentylamino)acetamide, has been studied for its potential in synthesizing new chemical entities (Qiu, Li, Ma, & Zhou, 2017).

Sensitivity Improvement in Environmental Analysis

2-(Cyclopentylamino)acetamide-related compounds have been explored as molecular probes for detecting carbonyl compounds in environmental samples. This research is crucial for environmental monitoring and pollution assessment (Houdier, Perrier, Defrancq, & Legrand, 2000).

Novel Antiepileptic Agents

2-(Cyclopentylamino)acetamide analogs have been investigated for their potential as antiepileptic agents. These studies contribute to the development of new medications for epilepsy and related disorders (Kenda et al., 2004).

Heterocyclic Synthesis

2-(Cyclopentylamino)acetamide and its derivatives have been utilized in heterocyclic synthesis, an essential aspect of creating new drugs and materials (Gouda et al., 2015).

Neurochemical Substrate Interaction

Studies on the interaction of modafinil, a compound related to 2-(Cyclopentylamino)acetamide, with dopamine and norepinephrine transporters provide insights into the neurochemical actions of similar compounds (Madras et al., 2006).

DNA Damage Mechanisms

Research into the DNA damage mechanisms induced by acetamide metabolites, closely related to 2-(Cyclopentylamino)acetamide, helps understand the molecular basis of carcinogenesis and related diseases (Sakano, Oikawa, Hiraku, & Kawanishi, 2004).

Anti-inflammatory Applications

Compounds like N-(2-hydroxy phenyl) acetamide, structurally related to 2-(Cyclopentylamino)acetamide, have shown potential in treating inflammation and related disorders, which may extend to similar compounds (Jawed, Shah, Jamall, & Simjee, 2010).

Structural Elements for Monoamine Transporter Selectivity

Research on the structural elements of 2-[(Diphenylmethyl)sulfinyl]acetamide and its analogs provides insights into designing drugs targeting monoamine transporters, which could be applicable to compounds like 2-(Cyclopentylamino)acetamide (Okunola-Bakare et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name

2-(cyclopentylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-7(10)5-9-6-3-1-2-4-6/h6,9H,1-5H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBBPRCNRPLJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylamino)acetamide

Synthesis routes and methods I

Procedure details

By replacing the p-methylphenylglycine employed in Procedure 14, Step A by an equivalent quantity of cyclopentylglycine, there is obtained cyclopentylglycinamide. Substituting this cyclopentylglycinamide for that employed in Procedure 13 and following the methods described in Steps A and B of Procedure 13, there is obtained in Step A 2-hydroxy-3-cyclopentylpyrazine and in Step B 2-chloro-3-cyclopentylpyrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of spiro[isobenzofuran-1(3H),4'-piperidine](14 g) in dichloromethane (160 ml) triethylamine (11 ml) was added. After cooling to 10° C. a solution of chloroacetylchloride (8 ml) in dichloromethane (10 ml) was added dropwise during 20 minutes. The reaction mixture was finally allowed to reach room temperature. the mixture was subsequently filtered through silica gel (eluted with ethyl acetate/n-heptane 60:40) affording 12 g of the α-chloroacetamide derivative. A mixture of the thus obtained α-chloroacetamide derivative (1.4 g) and cyclopentylamine in MIBK (25 ml) was refluxed for 2 h. The solvent was evaporated in vacuo and the cyclopentylamino derivative was extracted from an alkaline (pH>9) aqueous solution with ethyl acetate. The organic phase was worked up as above yielding 2.0 g of the α-(cyclopentylamino)acetamide derivative as a visceous oil. To a solution of the α-(cyclopentylamino)acetamide derivative (2 g) in MIBK 1'-chloracetyl-spiro[isobenzofuran-1(3H),4'-piperidine] (1.4 g) and potassium carbonate (1 g) were added. The mixture was refluxed for 3 h. After cooling to room-temperature the mixture was filtered through silica gel (eluted with 4 % triethylamine in ethyl acetate. Evaporation of the solvents afforded 2.4 g of the diamide which was reduced with LiAlH4 as described in example 1. The title compound 3a crystallized from a mixture of ethanol and acetone (1:4). Yield 1.3 g, mp 258°-260° C. 1H NMR (DMSO-d6)δ1.50-2.45 (m,16 H), 3.25-3.80 (m,17 H), 5.05 (s,4 H), 7.10-7.40 (m,8 H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.